

# Famitinib Malate: A Comparative Analysis Against Other VEGFR Inhibitors in Oncology Research

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## Compound of Interest

Compound Name: *Famitinib malate*

Cat. No.: *B12681737*

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In the landscape of targeted cancer therapies, vascular endothelial growth factor receptor (VEGFR) inhibitors have become a cornerstone in the treatment of various solid tumors.

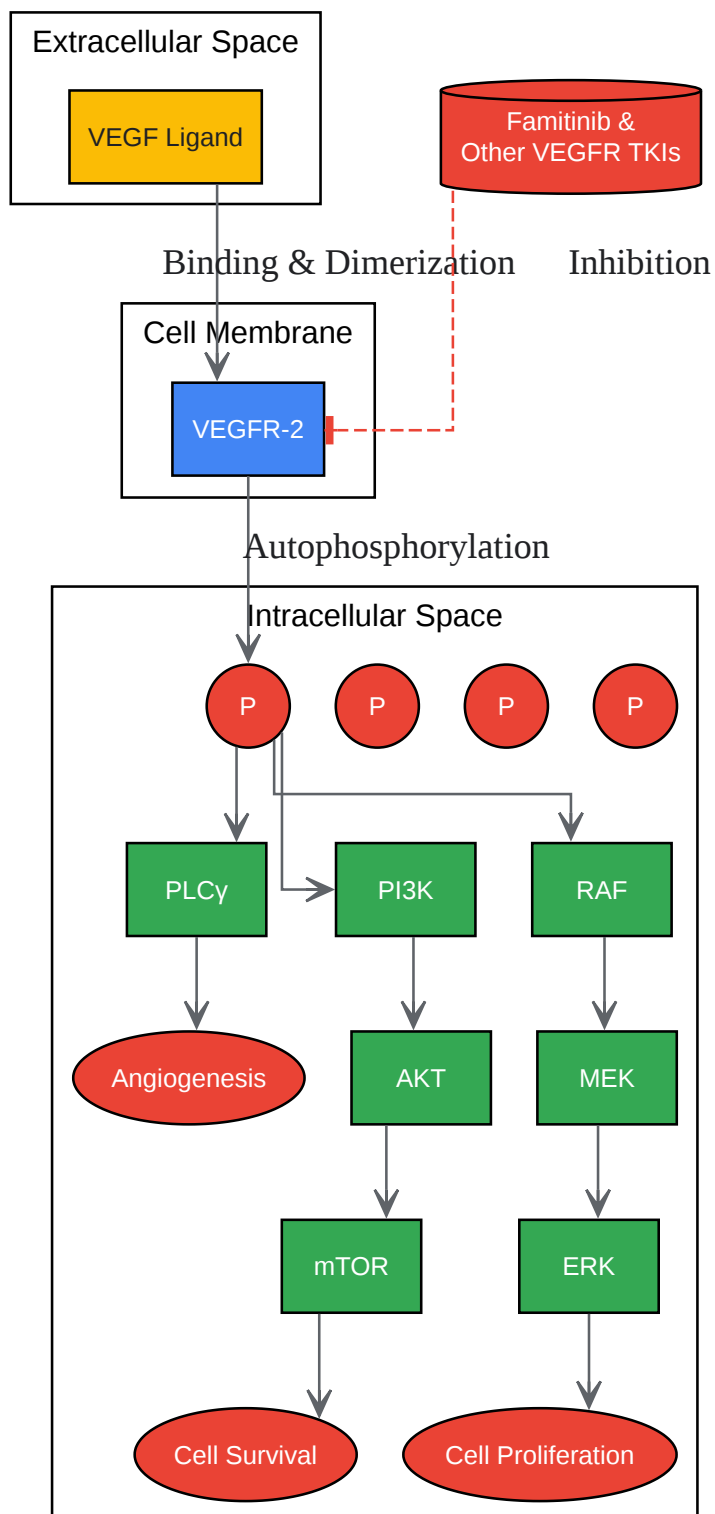
**Famitinib malate**, a multi-targeted tyrosine kinase inhibitor (TKI), has shown promise in clinical trials. This guide provides a detailed comparison of **famitinib malate** with other established VEGFR inhibitors—sunitinib, sorafenib, and regorafenib—to assist researchers, scientists, and drug development professionals in evaluating its relative efficacy and mechanisms of action.

## Mechanism of Action and Signaling Pathways

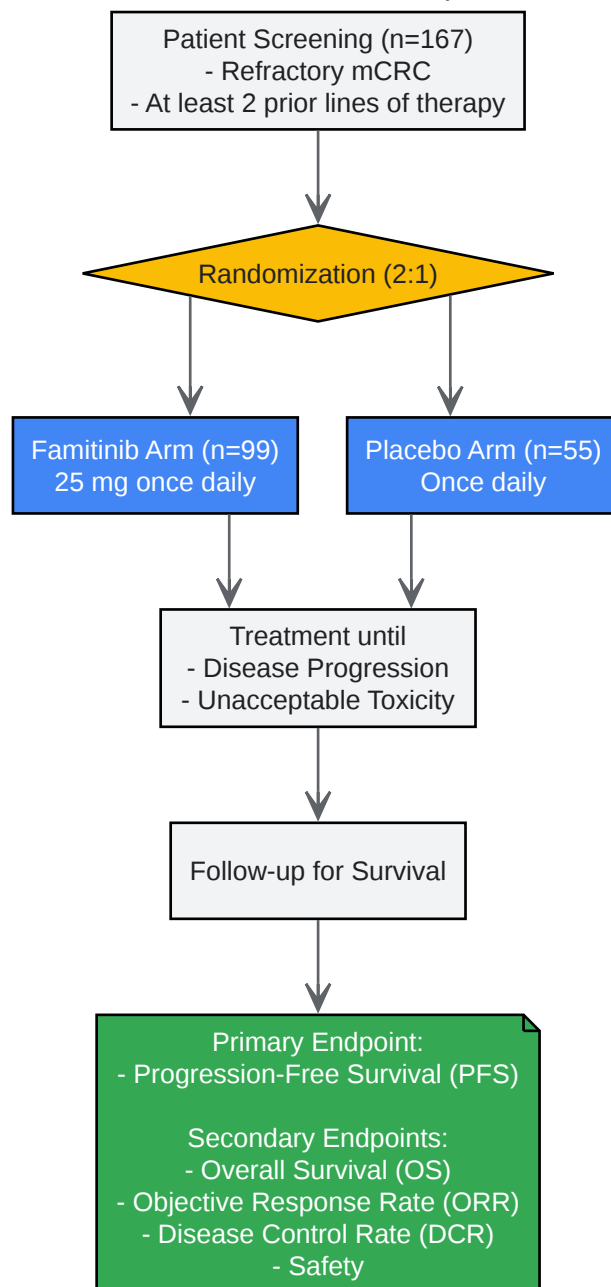
**Famitinib malate** exerts its anti-tumor effects by targeting several receptor tyrosine kinases, primarily VEGFR-2 and VEGFR-3, which are crucial for angiogenesis—the formation of new blood vessels that supply nutrients to tumors.<sup>[1]</sup> Additionally, it inhibits platelet-derived growth factor receptors (PDGFRs), c-Kit, and Flt-3, which are involved in tumor cell proliferation and survival.<sup>[1][2]</sup> This multi-targeted approach aims to simultaneously inhibit tumor growth, metastasis, and angiogenesis.

The signaling cascade initiated by VEGF binding to its receptor, VEGFR-2, is a critical pathway in tumor angiogenesis. The following diagram illustrates this pathway and the points of inhibition by TKIs like famitinib.

## VEGFR-2 Signaling Pathway and TKI Inhibition



## Famitinib Phase II Trial Workflow (NCT01762293)



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## References

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